molecular formula C19H19N3OS B2818924 N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide CAS No. 2034569-50-9

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B2818924
CAS No.: 2034569-50-9
M. Wt: 337.44
InChI Key: DAWZFLSIGDKJTL-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole carboxamide derivatives, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-2-18-22-16-6-5-14(8-17(16)24-18)19(23)21-10-12-7-15(11-20-9-12)13-3-4-13/h5-9,11,13H,2-4,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWZFLSIGDKJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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